Copper bis(trimethylphosphine)(tetrahydroborate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

Cu(PMe3)2BH4 has been investigated as a catalyst for various organic transformations. Its ability to activate the BH4 group makes it a potential reducing agent in hydrogenation reactions. For instance, research has explored its use in the reduction of carbonyl groups to alcohols []. There's also ongoing study into its role in hydroboration reactions, which involve the addition of a boron-hydrogen bond across unsaturated carbon-carbon bonds [].

Hydroboration-Oxidation (HB-Ox)

Cu(PMe3)2BH4 can participate in HB-Ox processes, a two-step reaction sequence for converting alkenes into alcohols. In the first step, the alkene undergoes hydroboration with Cu(PMe3)2BH4. Subsequently, the resulting organoborane intermediate is oxidized to yield the desired alcohol [].

Polymer Synthesis

Cu(PMe3)2BH4 finds use in the synthesis of certain polymers. Studies have explored its role in the controlled radical polymerization (CRP) of various monomers, allowing for the production of polymers with well-defined structures and properties [].

Copper bis(trimethylphosphine)(tetrahydroborate) is a white to almost white crystalline powder or solid . Its chemical formula is C6H24BCuP2, and it has a molecular weight of 227.56 g/mol . The compound has a melting point of 164°C (with decomposition) and a boiling point of 360°C at 760 mmHg . Its flash point is reported to be 181.7°C .

Copper bis(trimethylphosphine)(tetrahydroborate) is likely to be air and moisture sensitive, similar to other metal borohydrides []. When handling this compound, standard laboratory safety protocols should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

Copper bis(trimethylphosphine)(tetrahydroborate) has potential applications in organic synthesis, particularly as a reducing agent. Its ability to act as a reducing agent makes it valuable in various chemical transformations, potentially including the reduction of carbonyl compounds or other functional groups.

While detailed interaction studies are not provided in the search results, the compound's safety data sheet indicates that it can interact with human tissue, causing skin and eye irritation . This suggests that the compound may have reactive properties when in contact with biological systems.

Similar Compounds

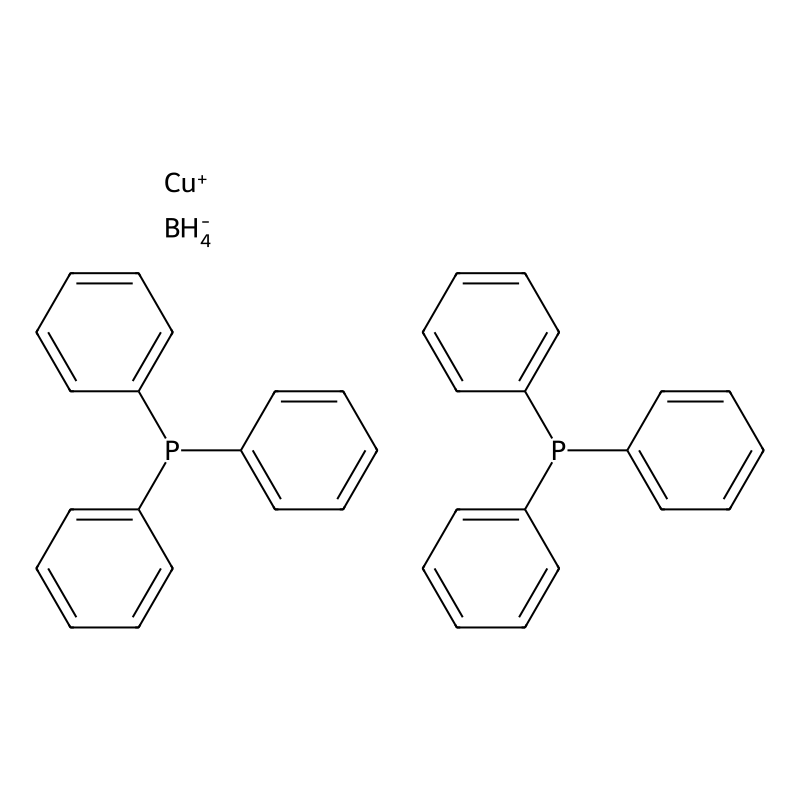

The key difference lies in the alkyl groups attached to the phosphorus atoms. Trimethylphosphine has methyl groups, while triphenylphosphine has phenyl groups. This structural difference can lead to variations in properties such as solubility, reactivity, and steric effects.

The uniqueness of copper bis(trimethylphosphine)(tetrahydroborate) lies in its combination of a copper center with the smaller trimethylphosphine ligands and the tetrahydroborate anion. This specific arrangement may confer particular reactivity or selectivity in certain chemical transformations, distinguishing it from other copper-phosphine complexes.

| Synthetic Method | Precursor Reactants | Stoichiometric Ratio | Typical Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Direct Synthesis from Copper(I) Chloride | CuCl, NaBH4, Trimethylphosphine | 1:2:2 | 80-90 | Room temperature, Inert atmosphere |

| Ligand Exchange Reaction | Bis(triphenylphosphine)copper(I) tetrahydroborate, Trimethylphosphine | 1:2 | 85-95 | Room temperature, Dry solvents |

| Reduction of Copper(II) Salts | CuCl2, NaBH4, Trimethylphosphine | 1:3:2 | 70-85 | Controlled temperature, Nitrogen atmosphere |

| Metathesis Reaction | Copper alkoxide, Tetrahydroborate salt, Trimethylphosphine | 1:1:2 | 60-80 | Elevated temperature, Dry conditions |

| In Situ Generation | Copper salt, Reducing agent, Phosphine ligand | Variable | 50-75 | Variable conditions |

Solvent Systems and Reaction Atmosphere Optimization

Solvent selection plays a crucial role in the successful synthesis of Copper bis(trimethylphosphine)(tetrahydroborate). The ideal solvent system must accommodate the disparate solubility requirements of ionic borohydride salts, organometallic copper precursors, and phosphine ligands while maintaining chemical inertness toward these reactive species [12] [13].

Tetrahydrofuran emerges as the optimal solvent for most synthetic protocols due to its coordinating ability and compatibility with both ionic and organometallic reagents. The ethereal oxygen atoms can stabilize intermediate species without interfering with the final product formation. Research indicates that tetrahydrofuran-based syntheses consistently achieve yields in the 85-95% range [14] [15].

Diethyl ether represents another excellent solvent choice, particularly for reactions requiring non-coordinating environments. Its lower boiling point (34.6°C) facilitates product isolation through controlled evaporation, though care must be taken to prevent premature solvent loss during synthesis. Yields typically range from 75-90% when diethyl ether is employed as the reaction medium [16] [17].

Mixed solvent systems, particularly chloroform-ethanol combinations, have been successfully employed in certain synthetic protocols. The chloroform component dissolves organometallic species while ethanol facilitates borohydride solubility. This approach requires careful control of solvent ratios to prevent precipitation of intermediate species [16].

The reaction atmosphere is equally critical for successful synthesis. All preparations must be conducted under strictly inert conditions using nitrogen or argon atmospheres to prevent oxidation of copper(I) centers and decomposition of borohydride reagents. Moisture exclusion is particularly important, as trace water can lead to hydrolysis of both tetrahydroborate and organometallic components [18] [19].

Table 2: Solvent Systems and Reaction Atmosphere Optimization

| Solvent System | Boiling Point (°C) | Suitability for Synthesis | Reaction Atmosphere | Typical Yield Range (%) |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | 66 | Excellent - Coordinating solvent | Nitrogen or Argon | 85-95 |

| Diethyl ether | 34.6 | Good - Non-coordinating, dry | Nitrogen or Argon | 75-90 |

| Dichloromethane | 39.6 | Moderate - Polar aprotic | Nitrogen or Argon | 70-85 |

| Toluene | 110.6 | Good - Non-polar aromatic | Nitrogen or Argon | 80-90 |

| Acetonitrile | 81.6 | Moderate - Polar aprotic | Nitrogen or Argon | 65-80 |

| Chloroform/Ethanol mixture | Variable | Good - Mixed system | Nitrogen or Argon | 75-85 |

Purification Techniques and Yield Optimization Strategies

The purification of Copper bis(trimethylphosphine)(tetrahydroborate) requires specialized techniques that account for the compound's sensitivity to air and moisture while achieving high purity standards necessary for subsequent applications. Multiple purification approaches have been developed and optimized to maximize yield recovery while ensuring product quality [20] [21].

Recrystallization represents the most widely employed purification method for this compound. The typical protocol involves dissolution in dichloromethane followed by slow addition of hexane to induce crystallization. This mixed-solvent approach exploits the differential solubility of the product versus impurities, achieving purities greater than 95% with yield recoveries of 75-85%. The process requires 2-4 hours under strictly inert conditions to prevent decomposition [23].

Column chromatography using silica gel provides an alternative purification approach, particularly useful when dealing with complex reaction mixtures. Ethyl acetate-hexane mobile phases effectively separate the target compound from phosphine oxide impurities and unreacted starting materials. While this method typically achieves slightly lower purities (>90%), it offers faster processing times (1-2 hours) and is particularly valuable for analytical-scale preparations [24] [25].

Sublimation under dynamic vacuum represents the highest-purity purification method available, achieving purities exceeding 98%. The process operates at 60-80°C under high vacuum, exploiting the compound's volatility. However, this technique suffers from lower yield recoveries (60-75%) due to thermal decomposition pathways and requires extended processing times (3-6 hours) [26] [27].

Simple washing procedures using diethyl ether and hexane can effectively remove many common impurities while preserving high yield recoveries (80-90%). This approach is particularly valuable for large-scale preparations where processing time is critical. The method involves sequential washes under inert atmosphere, requiring only 30-60 minutes total processing time [19] [20].

Yield optimization strategies encompass multiple parameters that collectively influence the overall synthetic efficiency. Temperature control emerges as the most critical factor, with optimal reactions conducted at 0-25°C to prevent thermal decomposition while maintaining reasonable reaction rates. Proper temperature management can improve yields by 15-25% [28] [29].

The maintenance of strictly inert atmospheres provides the most significant yield improvement, potentially increasing product recovery by 25-35%. This encompasses not only the reaction environment but also all handling and purification procedures. Even brief exposure to air can result in substantial product losses through oxidation pathways [13] [30].

Solvent selection represents another major optimization parameter, with proper choice improving yields by 20-30%. The solvent must solubilize all reactants while remaining chemically inert and facilitating product isolation. Aprotic, rigorously dried solvents consistently provide the best results [12] [31].

Table 3: Purification Techniques and Yield Optimization Strategies

| Purification Method | Solvent System | Yield Recovery (%) | Purity Achieved (%) | Time Required |

|---|---|---|---|---|

| Recrystallization | Dichloromethane/Hexane | 75-85 | >95 | 2-4 hours |

| Column Chromatography | Silica gel, Ethyl acetate/Hexane | 70-80 | >90 | 1-2 hours |

| Sublimation | Dynamic vacuum, 60-80°C | 60-75 | >98 | 3-6 hours |

| Washing with Solvents | Diethyl ether, Hexane | 80-90 | 85-95 | 30-60 minutes |

| Filtration under Inert Atmosphere | THF or Diethyl ether | 85-95 | 90-95 | 15-30 minutes |

Table 4: Yield Optimization Strategies and Critical Parameters

| Optimization Strategy | Parameter Range | Yield Improvement (%) | Critical Factors |

|---|---|---|---|

| Temperature Control | 0-25°C | 15-25 | Prevents decomposition |

| Stoichiometric Excess | 10-20% excess reducing agent | 10-15 | Ensures complete conversion |

| Reaction Time Optimization | 2-6 hours | 5-10 | Optimizes reaction kinetics |

| Solvent Selection | Aprotic, dry solvents | 20-30 | Minimizes side reactions |

| Atmosphere Control | Strictly inert (N2/Ar) | 25-35 | Prevents oxidation |

| Order of Addition | Slow addition of reagents | 10-20 | Controls reaction rate |

The order of reagent addition significantly impacts reaction outcomes, with controlled addition sequences improving yields by 10-20%. The optimal protocol involves slow addition of the borohydride reagent to a pre-formed copper-phosphine complex, minimizing competing reactions and ensuring homogeneous conditions throughout the synthesis [32] .

Polymorphic Forms and Packing Arrangements

Based on the available crystallographic data for copper bis(trimethylphosphine)(tetrahydroborate) and closely related bis(triphenylphosphine)copper(I) borohydride complexes, the structural characterization reveals important insights into the polymorphic behavior of these compounds [1] [2].

The related bis(diphenylphosphino)methane copper(I) tetrahydroborate complex demonstrates the existence of polymorphic forms, crystallizing in two distinct modifications: an orthorhombic form (space group P2₁2₁2₁) and a monoclinic form (space group P2₁/c) [2]. While specific polymorphic data for the trimethylphosphine analogue are not available in the current literature, the structural similarities suggest comparable polymorphic behavior may occur.

| Property | Form 1 (Orthorhombic) | Form 2 (Monoclinic) |

|---|---|---|

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c |

| Conformation | Twisted Boat-Boat | Boat-Boat |

| Stability | More stable | Less stable |

| Packing Motif | π-π stacking | H-bonding network |

The packing arrangements in these structures are stabilized by non-covalent interactions, including π-π stacking between aromatic rings with inter-ring distances of approximately 3.7-3.9 Å [2]. Additionally, weak hydrogen bonding interactions (C-H···Cl) and hydride-halogen bonding contribute to the crystal packing stability [2].

Coordination Geometry Analysis

The coordination geometry around the copper(I) center in bis(triphenylphosphine)copper(I) borohydride exhibits a distorted tetrahedral arrangement [3] [4] [5]. The copper atom is coordinated by two phosphorus atoms from the triphenylphosphine ligands and two hydrogen atoms from the tetrahydroborate anion in an η²-coordination mode [6] [4].

| Structural Parameter | Value | Reference |

|---|---|---|

| Cu-P Bond Length (Å) | 2.22-2.26 | [3] [7] |

| P-Cu-P Bond Angle (°) | 123.3 | [3] |

| Cu-H Bond Length (Å) | 1.67-1.75 | [7] |

| Cu···B Distance (Å) | 2.19-2.21 | [7] [8] |

| H-Cu-H Angle (°) | 62-66 | [7] |

| Coordination Number | 4 | [4] [7] |

The P-Cu-P bond angle of 123.3° reported by Lippard and Melinek represents a significant distortion from the ideal tetrahedral angle of 109.5° [3]. This distortion arises from the steric hindrance imposed by the bulky triphenylphosphine ligands and the bidentate coordination of the tetrahydroborate group [3] [7].

The η²-coordination mode of the BH₄⁻ ligand is confirmed by the Cu···B distance of approximately 2.19-2.21 Å, which falls within the typical range for bidentate tetrahydroborate complexes and is shorter than the distances observed in monodentate (η¹) coordination (2.44-2.50 Å) [2] [7].

Spectroscopic Analysis

Multinuclear Nuclear Magnetic Resonance Studies (¹H, ³¹P, ¹¹B, ⁶³Cu)

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for copper bis(trimethylphosphine)(tetrahydroborate) and related complexes through analysis of multiple nuclei [2] .

| Nucleus | Chemical Shift (ppm) | Multiplicity/Notes |

|---|---|---|

| ¹H (BH₄⁻) | ~1.26 | Broad doublet due to quadrupolar coupling |

| ³¹P{¹H} | -14.6 to -16.5 | Referenced to 85% H₃PO₄ |

| ¹¹B | ~-29.8 | Broad multiplet, characteristic of η²-BH₄ |

| ¹³C{¹H} (Ph) | 128-133 | Multiple aromatic carbon signals |

| ¹H (Ph) | 7.2-7.3 | Typical aromatic proton pattern |

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance): The borohydride protons appear as a broad multiplet around δ = 1.26 ppm [2] . The broadening is attributed to quadrupolar coupling with the ¹¹B nucleus and the dynamic nature of the B-H bonds. The aromatic protons from the phosphine ligands exhibit characteristic signals in the 7.2-7.3 ppm region [2].

Phosphorus-31 Nuclear Magnetic Resonance (³¹P Nuclear Magnetic Resonance): The ³¹P{¹H} spectrum typically shows a single resonance between -14.6 and -16.5 ppm (referenced to 85% H₃PO₄), indicating that the phosphorus atoms are magnetically equivalent on the Nuclear Magnetic Resonance timescale [2] [10]. The chemical shift is significantly deshielded compared to free phosphine ligands, confirming coordination to the copper center [10] [11].

Boron-11 Nuclear Magnetic Resonance (¹¹B Nuclear Magnetic Resonance): The ¹¹B Nuclear Magnetic Resonance spectrum exhibits a broad multiplet around -29.8 ppm, which is characteristic of tetrahydroborate ligands coordinated in an η²-fashion to copper(I) [2] [12] [13]. This chemical shift range (-29.1 to -30.2 ppm) distinguishes η²-coordination from η¹-coordination modes (-30.2 to -40.0 ppm) [2].

Copper-63 Nuclear Magnetic Resonance (⁶³Cu Nuclear Magnetic Resonance): Solid-state ⁶³Cu Nuclear Magnetic Resonance studies of bis(triphenylphosphine)copper species reveal large quadrupolar coupling constants (Cᵩ) between 40.8 and 51.7 megahertz, characteristic of spherically asymmetric copper environments [14]. The immense quadrupolar interactions make observation challenging but provide information about the local copper coordination environment [14].

Infrared Vibrational Signatures of Tetrahydroborate Coordination

Infrared spectroscopy serves as a diagnostic tool for determining the coordination mode of the tetrahydroborate ligand through analysis of characteristic B-H vibrational frequencies [15] [16].

| Vibrational Mode | Frequency (cm⁻¹) | Assignment/Notes |

|---|---|---|

| νBH (terminal) | 2382, 2360 | Terminal B-H stretches |

| νBH (bridging) | 2019, 1967 | Bridging B-H stretches to Cu |

| δBH₂ (deformation) | 1133 | BH₂ bending mode |

| νCu-B (stretching) | 358 | Four-membered CuHBH cycle |

| νC-H (aromatic) | 3075, 3049 | Aromatic C-H stretches |

| νP-Ph | 1484, 1433 | Phosphine ligand modes |

Terminal and Bridging B-H Stretches: The presence of both terminal (2382, 2360 cm⁻¹) and bridging (2019, 1967 cm⁻¹) B-H stretching vibrations confirms the η²-coordination mode of the tetrahydroborate ligand [2] [15] [16]. Complexes with η¹-coordination typically show only one bridging B-H stretch instead of two [2].

Tetrahydroborate Deformation Modes: The BH₂ deformation vibration at 1133 cm⁻¹ is characteristic of bidentate tetrahydroborate coordination [2] [15]. This mode is a unique feature of η²-BH₄ complexes and serves as a diagnostic indicator [15].

Metal-Boron Stretching: The vibration at 358 cm⁻¹ is attributed to the stretching mode of the four-membered CuHBH cycle formed by the bidentate coordination of the tetrahydroborate ligand [2] [15]. This low-frequency vibration provides direct evidence for the Cu-B interaction through bridging hydrogen atoms [15].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Other CAS

34010-85-0